molecular formula C24H23N3O5S2 B2707168 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide CAS No. 716365-58-1

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide

Cat. No.: B2707168
CAS No.: 716365-58-1
M. Wt: 497.58
InChI Key: XBLLCQYFZUQTGB-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide (CAS 716365-58-1) is a synthetic small molecule with a molecular formula of C24H23N3O5S2 and a molecular weight of 497.58 g/mol. This chemically complex reagent integrates several pharmaceutically significant motifs in its structure, including a benzofuran group, a thiazole ring, and a dimethylmorpholinyl sulfonyl benzamide component. The benzofuran moiety is recognized in medicinal chemistry for its diverse biodynamic and therapeutic qualities, often contributing to antibacterial, antitumor, antioxidant, and anti-inflammatory properties in bioactive compounds . The thiazole ring system is an essential core scaffold in many natural products and pharmaceuticals, known for its relevance in kinase inhibition and other biological activities . The incorporation of a morpholine derivative, specifically the 2,6-dimethylmorpholine-4-sulfonyl group, further enhances the molecule's potential as a ligand for biological matrices, as morpholine rings are frequently utilized to fine-tune the polarity, solubility, and metabolic stability of drug candidates . This compound is intended for research applications only and is a valuable tool for scientists exploring new chemical entities in drug discovery. It is particularly useful for high-throughput screening campaigns, target identification and validation studies, and structure-activity relationship (SAR) investigations, especially within the domains of oncology, infectious diseases, and central nervous system disorders. The structural features of this molecule make it a compelling candidate for probing the function of various enzyme families and receptor types. Researchers can utilize it to develop novel modulators of lipid synthesis pathways , investigate cell differentiation inducers , or study ion channel function. It is supplied with a minimum purity of 95% and must be stored under recommended conditions to maintain stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-15-12-27(13-16(2)31-15)34(29,30)19-9-7-17(8-10-19)23(28)26-24-25-20(14-33-24)22-11-18-5-3-4-6-21(18)32-22/h3-11,14-16H,12-13H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLLCQYFZUQTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves multi-step organic reactions The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions

    Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Thiazole Synthesis: The thiazole ring is typically formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Sulfonylbenzamide Introduction: The final step involves the sulfonylation of the coupled product with 4-(2,6-dimethylmorpholin-4-yl)sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The sulfonylbenzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted sulfonylbenzamide derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds containing benzofuran and thiazole scaffolds exhibit neuroprotective properties. Benzofurans have been shown to inhibit key processes involved in neurodegenerative diseases such as Alzheimer's disease. These compounds can modulate amyloid-beta aggregation and inhibit butyrylcholinesterase activity, making them promising candidates for multi-target approaches in treating Alzheimer's disease .

Case Study:
A study highlighted the synthesis of benzofuran derivatives that demonstrated significant neuroprotective activity against oxidative stress-induced neuronal cell death. The modifications to the benzofuran core enhanced its efficacy in inhibiting neuroinflammatory pathways .

Anti-inflammatory Properties

The compound's thiazole component is known for its anti-inflammatory effects. Thiazole derivatives have been reported to exhibit inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests that N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide may be effective in treating conditions characterized by inflammation.

Case Study:
In vitro studies demonstrated that thiazole derivatives could significantly reduce the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS (lipopolysaccharide), indicating their potential as anti-inflammatory agents .

Drug Development Potential

The unique structure of this compound positions it as a candidate for further drug development. Its ability to target multiple pathways involved in diseases such as Alzheimer's makes it a suitable candidate for the development of "super drugs" that can address complex pathologies through multi-target engagement.

Research Insights:
Current research emphasizes the need for compounds that can simultaneously address multiple targets in neurodegenerative diseases. The combination of benzofuran and thiazole structures provides a versatile platform for synthesizing new derivatives with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The benzofuran and thiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonylbenzamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzothiazole vs. Benzofuran

A closely related compound, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide (BB07553), replaces benzofuran with benzothiazole (C₇H₅NS vs. C₈H₆O). This substitution introduces sulfur instead of oxygen in the fused aromatic system, altering electronic properties. Benzothiazole’s higher electronegativity may enhance interactions with metal ions or cysteine residues in biological targets. The molecular formula (C₂₃H₂₂N₄O₄S₃) and weight (514.64 g/mol) are comparable, but the sulfur-rich structure may reduce solubility compared to the benzofuran analog .

Sulfonamide Derivatives with Bulky Substituents

4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide features a tert-butyl group instead of the morpholino sulfonyl moiety. In contrast, the 2,6-dimethylmorpholine sulfonyl group in the target compound balances polarity and steric effects, favoring solubility in polar solvents like DMSO or ethanol .

Thiazole-Benzamides with Electron-Withdrawing Groups

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide incorporates a nitro group (strong electron-withdrawing) and difluorophenyl substituents. The nitro group destabilizes the aromatic ring, increasing reactivity toward nucleophilic attack, while fluorine atoms enhance metabolic stability. The target compound’s benzofuran and morpholino groups lack strong electron-withdrawing effects, suggesting distinct chemical stability and interaction profiles .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide Not explicitly given ~510 (estimated) Benzofuran, morpholino sulfonyl High polarity, potential for hydrogen bonding
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide C₂₃H₂₂N₄O₄S₃ 514.64 Benzothiazole, morpholino sulfonyl Enhanced metal-binding capacity, lower solubility
4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide C₁₈H₂₀N₃O₃S₂ 390.50 tert-Butyl, thiazolyl sulfamoyl High lipophilicity, reduced aqueous solubility
N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide C₁₇H₁₂F₂N₄O₃S 375.35 Difluorophenyl, nitro, methyl Electron-deficient aromatic system, increased metabolic stability

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₃H₁₁N₃O₂S
  • Molecular Weight: 293.37 g/mol
  • CAS Number: 924129-01-1

Antitumor Activity

Research indicates that benzofuran derivatives, including compounds similar to this compound, exhibit significant antitumor effects. For instance:

  • A study on benzofuran derivatives showed IC₅₀ values as low as 11 μM against ovarian cancer cell lines (A2780) for structurally related compounds .

Antimicrobial Properties

Benzofuran and thiazole moieties are recognized for their antimicrobial activities. Compounds featuring these structures have demonstrated efficacy against various bacterial strains and fungi. Notably:

  • Benzofuran derivatives have been reported to inhibit Staphylococcus aureus and other pathogenic bacteria .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Benzofuran derivatives have been linked to the modulation of inflammatory pathways, making them candidates for treating inflammatory diseases:

  • Studies indicate that certain benzofuran compounds can reduce inflammation markers in vitro .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity: Many benzofuran derivatives act by inhibiting specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways: These compounds may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in cancer cell proliferation and inflammation .
  • Interaction with DNA: Some studies suggest that benzofuran derivatives can intercalate with DNA, leading to apoptosis in cancer cells .

Case Studies

StudyCompoundActivityIC₅₀ (μM)Cell Line
1Benzofuran derivativeAntitumor11A2780
2Benzofuran-thiazole hybridAntimicrobial-S. aureus
3Thiazole derivativeAnti-inflammatory-In vitro

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